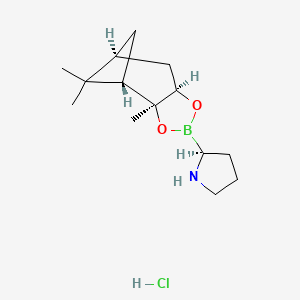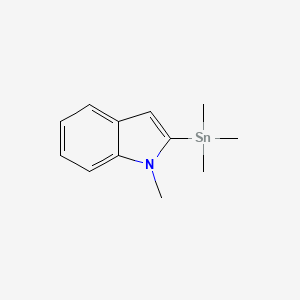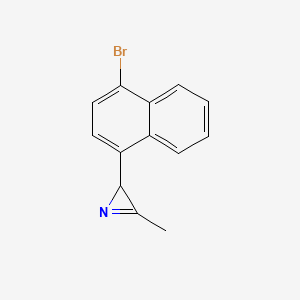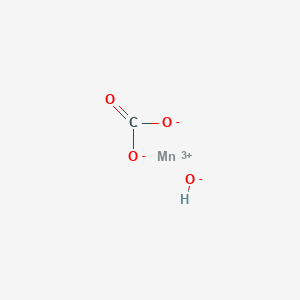
Manganese(3+) carbonate hydroxide (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(3+) carbonate hydroxide (1/1/1) is a compound that contains manganese in the +3 oxidation state, combined with carbonate and hydroxide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese(3+) carbonate hydroxide (1/1/1) can be synthesized through a co-precipitation method. This involves mixing manganese(II) salts with carbonate and hydroxide sources under controlled pH conditions. The reaction typically takes place at ambient temperature, and the resulting precipitate is filtered and dried to obtain the desired compound .
Industrial Production Methods
Industrial production of manganese(3+) carbonate hydroxide (1/1/1) follows similar principles but on a larger scale. The process involves the use of large reactors where manganese(II) salts are reacted with carbonate and hydroxide sources. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
Manganese(3+) carbonate hydroxide (1/1/1) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states, such as manganese(II).
Substitution: The carbonate and hydroxide ions can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Reagents like acids or other anionic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Manganese oxides of higher oxidation states.
Reduction: Manganese(II) compounds.
Substitution: Various manganese salts depending on the substituting anion.
Aplicaciones Científicas De Investigación
Manganese(3+) carbonate hydroxide (1/1/1) has several scientific research applications:
Electrochemistry: Used as an electrode material in supercapacitors due to its high capacitance and stability.
Catalysis: Acts as a catalyst in oxidation-reduction reactions.
Materials Science: Employed in the synthesis of advanced materials with specific properties.
Environmental Science: Utilized in the removal of contaminants from water through adsorption and catalytic degradation.
Mecanismo De Acción
The mechanism of action of manganese(3+) carbonate hydroxide (1/1/1) in electrochemical applications involves the transformation of the compound to manganese oxides and hydroxides under specific conditions. This transformation enhances its electrochemical properties, making it suitable for use in supercapacitors. The molecular targets and pathways involved include the interaction with electrolytes and the formation of electroactive sites on the material’s surface .
Comparación Con Compuestos Similares
Similar Compounds
- Manganese(II) carbonate
- Manganese(IV) oxide
- Manganese(III) oxide
Comparison
Manganese(3+) carbonate hydroxide (1/1/1) is unique due to its specific oxidation state and combination of carbonate and hydroxide ions. Compared to manganese(II) carbonate, it has higher oxidation potential and different electrochemical properties. Manganese(IV) oxide and manganese(III) oxide have different structural and chemical properties, making manganese(3+) carbonate hydroxide (1/1/1) distinct in its applications and reactivity .
Propiedades
Número CAS |
147550-60-5 |
|---|---|
Fórmula molecular |
CHMnO4 |
Peso molecular |
131.95 g/mol |
Nombre IUPAC |
manganese(3+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Mn.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+3;/p-3 |
Clave InChI |
XXYBORWFPQAJKV-UHFFFAOYSA-K |
SMILES canónico |
C(=O)([O-])[O-].[OH-].[Mn+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R)-2-Methylbutyl]pyrrolidine](/img/structure/B12550323.png)
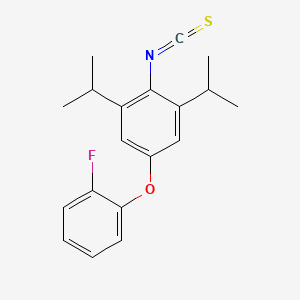
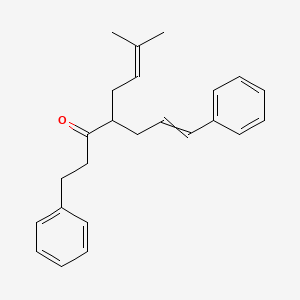
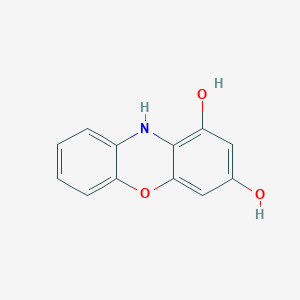
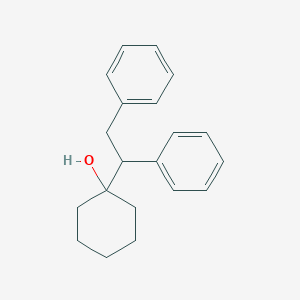
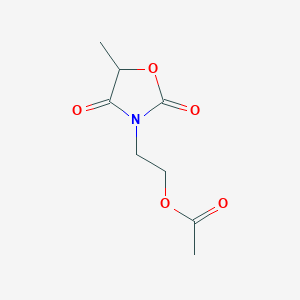
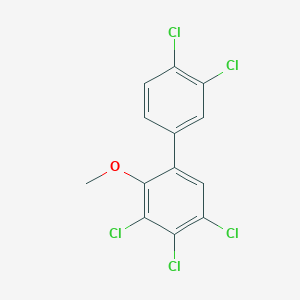
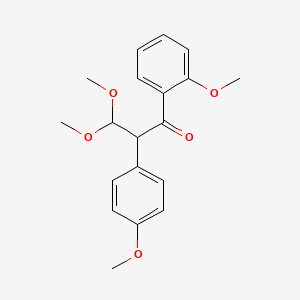

![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)
